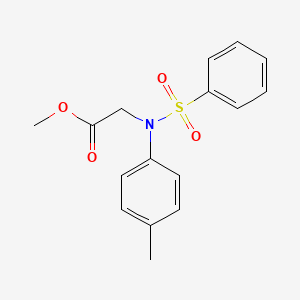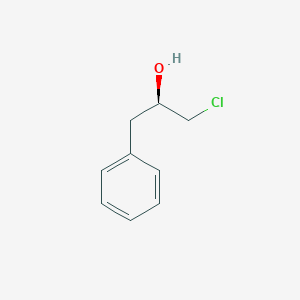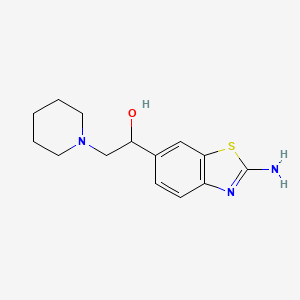
6-Methyl-4-(p-tolylamino)quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline is a versatile heterocyclic compound with applications in various fields such as industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry and is a vital scaffold for leads in drug discovery .
Synthesis Analysis
Quinoline and its analogues can be synthesized using various protocols. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
Quinoline-4-carboxylic acid can be prepared in good to excellent yields by refluxing isatin with enaminone in the presence of an aqueous solution of KOH or NaOH, and subsequent acidification using dilute HCl .Scientific Research Applications
Quinoxaline Derivatives as Dyes and Pharmaceuticals
Quinoxaline derivatives, including 6-Methyl-4-(p-tolylamino)quinoline-2-carboxylic acid, are utilized in various applications due to their heterocyclic compound nature. These compounds find significant use as dyes, pharmaceuticals, and antibiotics. Their structural similarity to quinoxaline enables them to serve in roles ranging from catalytic ligands to potential antitumoral agents. The synthesis process often involves condensing ortho-diamines with 1,2-diketones or similar substrates, leading to substituted derivatives that have diverse industrial and medicinal applications (Pareek & Kishor, 2015).
Corrosion Inhibition
Quinoline and its derivatives, including 6-Methyl-4-(p-tolylamino)quinoline-2-carboxylic acid, are recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion by forming stable chelating complexes with metallic surfaces, due to their high electron density and the presence of polar substituents. This makes them valuable in protecting materials against corrosion, contributing significantly to the longevity and durability of metal components in various industries (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Material Development
The role of quinazoline and pyrimidine derivatives, structurally related to quinoxaline compounds like 6-Methyl-4-(p-tolylamino)quinoline-2-carboxylic acid, extends into the development of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, which are crucial for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. Their application in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, underlines their significance in advancing optoelectronic technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including quinoline-2-carboxylic acid derivatives, play a critical role in biorenewable chemical production due to their ability to act as precursors for various industrial chemicals. However, their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae, used in fermentative production, highlight the need for understanding and mitigating these effects. This knowledge is vital for developing microbial strains with improved resistance and performance in industrial applications (Jarboe, Royce, & Liu, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-methyl-4-(4-methylanilino)quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-3-6-13(7-4-11)19-16-10-17(18(21)22)20-15-8-5-12(2)9-14(15)16/h3-10H,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKONBSJWJGAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-(p-tolylamino)quinoline-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2703044.png)

![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703046.png)
![N-(4-acetamidophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2703048.png)






![[4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone](/img/structure/B2703059.png)
![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2703061.png)